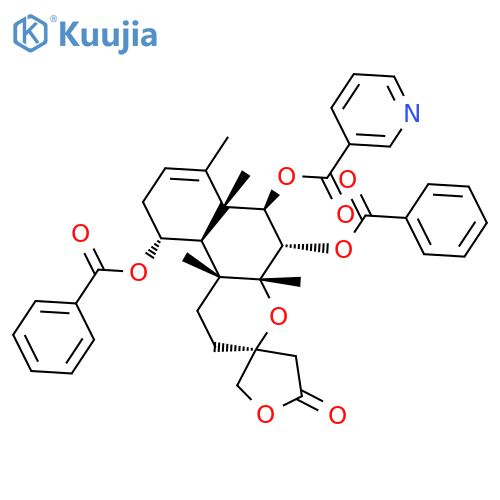Cas no 1207181-63-2 (Scutebata G)

Scutebata G structure
商品名:Scutebata G
Scutebata G 化学的及び物理的性質
名前と識別子
-
- Scutebata G
- (3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-Bis(benzoyloxy)-4a,6a,7,10b -tetramethyl-5'-oxo-1,2,4',4a,5,5',6,6a,9,10,10a,10b-dodecahydros piro[benzo[f]chromene-3,3'-furan]-6-yl nicotinate
- [ "" ]
- DTXSID901098207
- [(3S,4aR,5S,6R,6aR,10R,10aS,10bR)-5,10-dibenzoyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-6-yl] pyridine-3-carboxylate
- FS-10234
- (3S,4a(2)aR,5a(2)S,6a(2)R,6a(2)aR,10a(2)R,10a(2)aS,10a(2)bR)-5a(2),10a(2)-Bis(benzoyloxy)-1a(2),2a(2),4a(2)a,5a(2),6a(2),6a(2)a,9a(2),10a(2),10a(2)a,10a(2)b-decahydro-4a(2)a,6a(2)a,7a(2),10a(2)b-tetramethyl-5-oxospiro[furan-3(2H),3a(2)-[3H]naphtho[2,1-b]pyran]-6a(2)-yl 3-pyridinecarboxylate
- AKOS032962205
- 1207181-63-2
-
- インチ: InChI=1S/C40H41NO9/c1-25-17-18-29(47-34(43)26-12-7-5-8-13-26)31-37(2)19-20-40(22-30(42)46-24-40)50-39(37,4)33(49-35(44)27-14-9-6-10-15-27)32(38(25,31)3)48-36(45)28-16-11-21-41-23-28/h5-17,21,23,29,31-33H,18-20,22,24H2,1-4H3/t29-,31-,32+,33+,37-,38+,39+,40+/m1/s1
- InChIKey: GREIZWACRDERNJ-RXCLYVCLSA-N
- ほほえんだ: CC1=CC[C@H]([C@H]2[C@]1([C@H]([C@@H]([C@]3([C@@]2(CC[C@]4(O3)CC(=O)OC4)C)C)OC(=O)c5ccccc5)OC(=O)c6cccnc6)C)OC(=O)c7ccccc7
計算された属性
- せいみつぶんしりょう: 679.27800
- どういたいしつりょう: 679.278
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 10
- 重原子数: 50
- 回転可能化学結合数: 9
- 複雑さ: 1370
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 127A^2
- 疎水性パラメータ計算基準値(XlogP): 6.2
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.3±0.1 g/cm3
- ふってん: 775.0±60.0 °C at 760 mmHg
- フラッシュポイント: 422.5±32.9 °C
- PSA: 127.32000
- LogP: 6.30540
- じょうきあつ: 0.0±2.7 mmHg at 25°C
Scutebata G セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
Scutebata G 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S52500-5 mg |
Scutebata G |
1207181-63-2 | 5mg |
¥6400.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN5573-1 ml * 10 mm |
Scutebata G |
1207181-63-2 | 1 ml * 10 mm |
¥ 6860 | 2024-07-19 | ||
| TargetMol Chemicals | TN5573-5 mg |
Scutebata G |
1207181-63-2 | 98% | 5mg |
¥ 4,510 | 2023-07-10 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN5573-5 mg |
Scutebata G |
1207181-63-2 | 5mg |
¥6115.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN5573-5mg |
Scutebata G |
1207181-63-2 | 5mg |
¥ 4510 | 2024-07-19 | ||
| TargetMol Chemicals | TN5573-1 mL * 10 mM (in DMSO) |
Scutebata G |
1207181-63-2 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6860 | 2023-09-15 | |
| A2B Chem LLC | AE17574-5mg |
Scutebata G |
1207181-63-2 | 5mg |
$802.00 | 2024-04-20 |
Scutebata G 関連文献
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
1207181-63-2 (Scutebata G) 関連製品
- 1312716-25-8(Scutebarbatine W)
- 1206805-30-2((3R,4aR,5S,6R,6aR,10R,10aS,10bR)-5-hydroxy-4a,6a,7,10b-tetramethyl-5'-oxo-1,2,4a,4',5,5',6,6a,9,10,10a,10b-dodecahydro-2'H-spiro[benzo[f]chromene-3,3'-furan]-6,10-diyl dinicotinate)
- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)
推奨される供給者
Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
